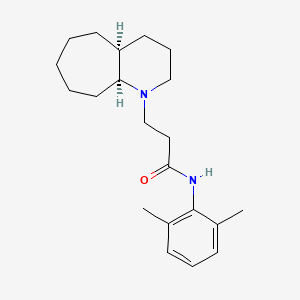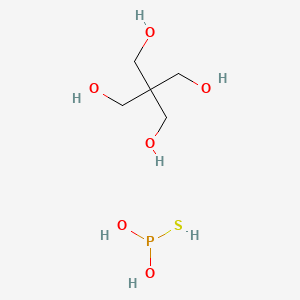
2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid is a unique compound with significant applications in various scientific fields. This compound, known for its complex structure and versatile reactivity, plays a crucial role in both industrial and research settings. Its molecular formula is C₅H₁₅O₆PS, and it is characterized by the presence of both hydroxyl and phosphorothious functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid typically involves the reaction of pentaerythritol with phosphorothious acid derivatives. One common method includes the esterification of pentaerythritol with polyisobutenyl thiophosphonic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of catalysts to enhance the reaction rate and efficiency, followed by purification steps such as distillation or crystallization to isolate the final product.
化学反応の分析
Types of Reactions: 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phosphorothious group can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phosphine derivatives.
Substitution: Ethers, esters.
科学的研究の応用
2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a stabilizer for proteins and nucleic acids.
Industry: The compound is used in the production of flame retardants, lubricants, and plasticizers.
作用機序
The mechanism by which 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, stabilizing their structure. The phosphorothious group can participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Pentaerythritol: Similar in structure but lacks the phosphorothious group.
Polyisobutenyl thiophosphonic acid: Contains the phosphorothious group but lacks the hydroxyl groups.
Uniqueness: 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid is unique due to the presence of both hydroxyl and phosphorothious groups, which confer distinct chemical reactivity and versatility. This dual functionality makes it particularly valuable in applications requiring both hydrophilic and redox-active properties.
特性
分子式 |
C5H15O6PS |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
2,2-bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid |
InChI |
InChI=1S/C5H12O4.H3O2PS/c6-1-5(2-7,3-8)4-9;1-3(2)4/h6-9H,1-4H2;1-2,4H |
InChIキー |
ATOQPQSUVZAQBZ-UHFFFAOYSA-N |
正規SMILES |
C(C(CO)(CO)CO)O.OP(O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)



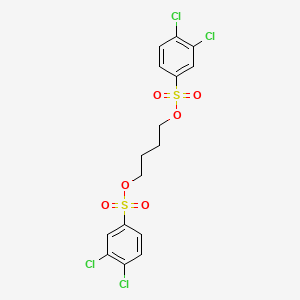
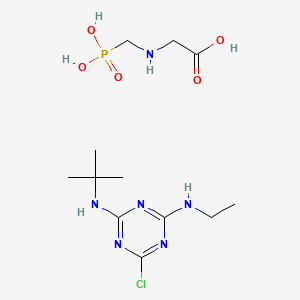
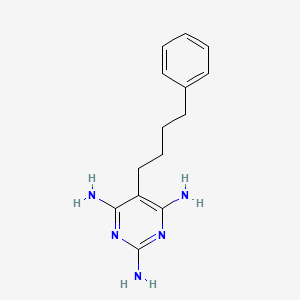
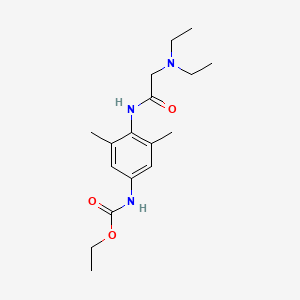

![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)


